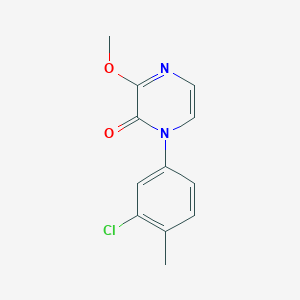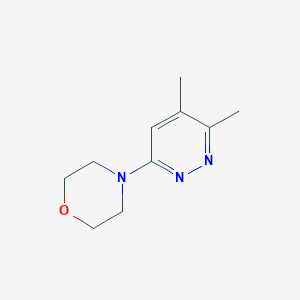![molecular formula C18H18N2O2S2 B12263298 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine est un composé hétérocyclique qui contient un noyau thieno[3,2-d]pyrimidine. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en science des matériaux. La présence du système cyclique thieno[3,2-d]pyrimidine, ainsi que les groupes méthoxyphényle et méthylprop-2-én-1-yle, contribue à ses propriétés chimiques uniques et à ses activités biologiques potentielles.
Méthodes De Préparation
La synthèse de la 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau thieno[3,2-d]pyrimidine : Cela peut être réalisé par cyclisation de précurseurs appropriés dans des conditions spécifiques.
Introduction du groupe méthoxyphényle : Cette étape implique la réaction de l'intermédiaire thieno[3,2-d]pyrimidine avec un réactif contenant du méthoxyphényle.
Addition du groupe méthylprop-2-én-1-yle : Cela peut être fait par une réaction de substitution en utilisant un agent alkylant approprié.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la capacité de production. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour s'assurer que le produit souhaité est obtenu avec une pureté élevée.
Analyse Des Réactions Chimiques
La 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogènes peuvent être remplacés par d'autres nucléophiles.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des réglages spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
La 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines kinases, ce qui entraîne la suppression de la prolifération cellulaire dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la structure du composé.
Applications De Recherche Scientifique
3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
La 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine peut être comparée à d'autres composés similaires, tels que :
Dérivés du thiophène : Ces composés partagent le système cyclique du thiophène et peuvent avoir des propriétés chimiques et des activités biologiques similaires.
Dérivés de la pyrimidine : Les composés avec un noyau pyrimidine peuvent présenter des interactions similaires avec les cibles et les voies biologiques.
Composés contenant du méthoxyphényle : Ces composés peuvent avoir une réactivité chimique et des activités biologiques potentielles similaires en raison de la présence du groupe méthoxyphényle.
L'unicité de la 4-oxo-3-[(4-méthoxyphényl)méthyl]-2-[(2-méthylprop-2-én-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidine réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H18N2O2S2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O2S2/c1-12(2)11-24-18-19-15-8-9-23-16(15)17(21)20(18)10-13-4-6-14(22-3)7-5-13/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
OBYPMUJKFBDNAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)

![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)

![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
